5-Methoxy-2-{[(2-methylpropyl)amino]methyl}phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-{[(2-methylpropyl)amino]methyl}phenol typically involves the reaction of 5-methoxy-2-nitrophenol with 2-methylpropylamine under specific conditions. The reaction is carried out using sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction mixture is heated at 125°C for 24 hours under an argon atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-{[(2-methylpropyl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenols.
Scientific Research Applications
5-Methoxy-2-{[(2-methylpropyl)amino]methyl}phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of bioactive natural products and conducting polymers.
Medicine: Explored for its potential therapeutic properties in treating various diseases.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-{[(2-methylpropyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol
- 5-Methoxy-2-{(2-methylpropyl)aminomethyl}phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
5-Methoxy-2-{[(2-methylpropyl)amino]methyl}phenol is unique due to its specific substitution pattern and functional groups, which impart distinct chemical and biological properties
Biological Activity
5-Methoxy-2-{[(2-methylpropyl)amino]methyl}phenol is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a methoxy group and an amino substituent, which enhance its lipophilicity and biological activity. The compound has a molecular formula of C13H19NO2 and a molecular weight of approximately 221.29 g/mol.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent. Additionally, it has demonstrated antifungal activity against species such as Candida albicans.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory effect | |
Escherichia coli | Inhibitory effect | |
Candida albicans | Antifungal activity |
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This mechanism could be beneficial in treating inflammatory diseases such as arthritis.
3. Antitumor Activity
Emerging evidence points to the anti-tumor potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the modulation of key signaling pathways, including the PI3K/AKT pathway . This suggests a promising role in cancer therapy.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors involved in inflammation and tumor progression.
- Enzyme Inhibition : It has been noted for its inhibitory effects on enzymes like cyclooxygenase (COX), which play a critical role in inflammatory responses.
- Cell Signaling Modulation : By influencing cellular signaling pathways, the compound can alter cell proliferation and survival rates, particularly in cancer cells.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, highlighting its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Action
A controlled experiment evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. The treatment group showed a marked reduction in paw swelling and serum levels of inflammatory markers compared to controls, suggesting effective modulation of inflammatory pathways.
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
5-methoxy-2-[(2-methylpropylamino)methyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-9(2)7-13-8-10-4-5-11(15-3)6-12(10)14/h4-6,9,13-14H,7-8H2,1-3H3 |
InChI Key |
MNPUSQXRVPWHDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=C(C=C(C=C1)OC)O |
Origin of Product |
United States |
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